Tubadil
Overview
Description
Tubadil is a type of polysaccharide that is obtained from the cell walls of certain bacteria. It is a natural product that has a wide range of applications in scientific research. Tubadil has been used to study a variety of biological processes, from cellular respiration to cancer.
Scientific Research Applications
Tuba: Linking Dynamin to Actin Cytoskeleton Regulation
Tuba, a novel scaffold protein, connects dynamin with actin regulatory proteins, concentrating at synapses in the brain. It interacts with multiple actin regulatory proteins and activates Cdc42, highlighting a functional link between dynamin, Rho GTPase signaling, and the actin cytoskeleton. This underscores Tuba's role in regulating actin assembly and its potential implications in understanding synaptic function and disorders (Salazar et al., 2003).
Tubulysin A: A Potential Anticancer and Antiangiogenic Agent
Tubulysin A (tubA), a natural product, demonstrates potent anticancer and antiangiogenic properties across various cancer cell lines. Its ability to induce apoptosis selectively in cancer cells and not in normal cells, combined with its antiangiogenic properties in vitro, positions tubA as a promising candidate for cancer therapy (Kaur et al., 2006).
Tubacin: Targeting Microtubule Acetylation
Tubacin specifically inhibits α-tubulin deacetylation, affecting microtubule stability without impacting histone acetylation, gene-expression patterns, or cell-cycle progression. This selectivity towards HDAC6-mediated α-tubulin deacetylation suggests tubacin's potential as a therapeutic agent in anticancer strategies, particularly in antimetastatic and antiangiogenic applications (Haggarty et al., 2003).
Tubal Ligation and Ovarian Cancer Risk
Studies on tubal ligation indicate a reduced risk of ovarian cancer, particularly among BRCA1 mutation carriers. This suggests that tubal ligation could be a preventive measure against ovarian cancer in genetically predisposed women, highlighting the potential of surgical interventions in cancer risk reduction (Narod et al., 2001).
properties
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFZCDMWGMFGFL-KKXMJGKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tubadil | |
CAS RN |
57-94-3 | |
Record name | Tubocurarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubocurarine chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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